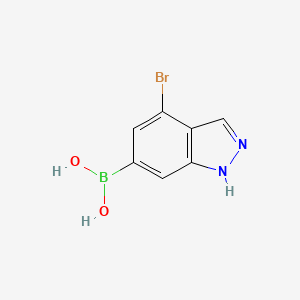

4-Bromo-1H-indazole-6-boronic acid

Description

Significance of Indazole and Boronic Acid Motifs in Heterocyclic Chemistry

The indazole nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prominent scaffold in medicinal chemistry. nih.govresearchgate.netnih.govhuji.ac.il Indazole derivatives are known to exhibit a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. nih.govhuji.ac.il The structural rigidity and the presence of two nitrogen atoms in the indazole ring allow for diverse interactions with biological targets. nih.gov The 1H-indazole tautomer is generally more stable than the 2H-indazole form. nih.govchemicalbook.com

Boronic acids (R-B(OH)₂) and their derivatives are exceptionally useful in organic synthesis, most notably as key components in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.govwikipedia.org Beyond their role in coupling reactions, boronic acids are recognized for their low toxicity and stability. nih.gov The boronic acid group can also form reversible covalent bonds with diols, a property that has been exploited in the development of sensors and drug delivery systems. wikipedia.org The combination of an indazole core with a boronic acid functionality creates a bifunctional molecule with significant potential for creating complex heterocyclic structures. researchgate.netresearchgate.net

Overview of Halogenated Aryl Boronic Acids as Strategic Building Blocks

Halogenated aryl boronic acids are a class of organic compounds that feature both a halogen atom and a boronic acid group attached to an aromatic ring. This dual functionality makes them highly valuable building blocks in organic synthesis. acs.org The halogen atom, often bromine or chlorine, serves as a reactive handle for a variety of transformations, including further cross-coupling reactions, nucleophilic aromatic substitutions, and metal-halogen exchange reactions. acs.orgcymitquimica.com

The presence of a halogen allows for sequential and site-selective modifications of the aromatic core. For instance, the boronic acid moiety can first participate in a Suzuki-Miyaura coupling, followed by a subsequent reaction at the halogenated site, enabling the construction of intricate molecular frameworks from a single starting material. ias.ac.in This strategic utility is crucial in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties. The ability to perform halodeboronation, the replacement of a boronic acid group with a halogen, further expands the synthetic utility of these compounds. acs.org

Rationale for Investigating 4-Bromo-1H-indazole-6-boronic Acid in Advanced Synthetic Methodologies

The specific structure of this compound presents a compelling case for its investigation in advanced synthetic methodologies. This compound strategically positions a bromine atom at the 4-position and a boronic acid at the 6-position of the indazole ring, offering distinct and orthogonal sites for chemical modification. This arrangement allows for a programmed, stepwise elaboration of the indazole scaffold.

The boronic acid group at the 6-position can be readily utilized in palladium-catalyzed cross-coupling reactions to introduce a wide range of aryl, heteroaryl, or alkyl substituents. sigmaaldrich.com Subsequently, the bromine atom at the 4-position provides a handle for a second, different transformation. This could involve another cross-coupling reaction, a Buchwald-Hartwig amination, or a cyanation reaction, among others. This sequential reactivity is highly desirable for the efficient generation of molecular diversity and the construction of complex target molecules. The investigation of this particular building block is driven by the need for versatile and efficient routes to novel indazole-based compounds with potential applications in drug discovery and materials science.

Data Tables

Table 1: Properties of Indazole and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 1H-Indazole | 271-44-3 | C₇H₆N₂ | 118.14 | Parent indazole structure. chemicalbook.com |

| 4-Bromo-1H-indazole | 186407-74-9 | C₇H₅BrN₂ | 197.03 | Brominated at the 4-position. cymitquimica.comsigmaaldrich.com |

| 1H-Indazole-6-boronic acid | 885068-10-0 | C₇H₇BN₂O₂ | 161.95 | Boronic acid at the 6-position. sigmaaldrich.comnih.gov |

| 4-Bromo-6-chloro-1H-indazole | 885519-03-9 | C₇H₄BrClN₂ | 231.48 | Dihalogenated indazole. bldpharm.com |

| 6-Bromo-1H-indazole-4-carboxylic acid | 885523-08-0 | C₈H₅BrN₂O₂ | 241.04 | Carboxylic acid derivative. sigmaaldrich.com |

| 6-Bromo-4-methyl-1H-indazole | Not Available | C₈H₇BrN₂ | 211.06 | Methylated and brominated indazole. sigmaaldrich.com |

| This compound pinacol (B44631) ester | Not Available | C₁₃H₁₆BBrN₂O₂ | 323.08 | Pinacol ester of the title compound. bldpharm.combldpharm.comambeed.comcymitquimica.com |

Properties

IUPAC Name |

(4-bromo-1H-indazol-6-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BBrN2O2/c9-6-1-4(8(12)13)2-7-5(6)3-10-11-7/h1-3,12-13H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZVKENQHUPNMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=NN2)C(=C1)Br)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BBrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Reactivity and Mechanistic Studies of 4 Bromo 1h Indazole 6 Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Among these, the Suzuki-Miyaura coupling reaction is particularly prominent for its versatility, mild reaction conditions, and the stability of the organoboron reagents. rsc.org This section will delve into the advanced reactivity and mechanistic studies of 4-bromo-1H-indazole-6-boronic acid in the context of palladium-catalyzed cross-coupling, with a specific focus on the Suzuki-Miyaura reaction.

Suzuki-Miyaura Cross-Coupling with Diverse Aryl and Heteroaryl Halides

The Suzuki-Miyaura cross-coupling reaction is a powerful method for creating carbon-carbon bonds between sp2-hybridized carbon atoms. rsc.org It typically involves the reaction of an organoboron compound, such as a boronic acid or boronic ester, with an organohalide in the presence of a palladium catalyst and a base. yonedalabs.com The reaction has found widespread application in the synthesis of complex organic molecules, including pharmaceuticals and materials. rsc.orgrsc.org

Recent research has demonstrated the successful Suzuki-Miyaura cross-coupling of this compound with a variety of aryl and heteroaryl halides. rsc.orgnih.gov This allows for the introduction of diverse molecular fragments at the 6-position of the indazole core, a structural motif present in many biologically active compounds. rsc.orgrsc.org For instance, studies have shown that 4-substituted-7-bromo-1H-indazoles can be effectively coupled with various aryl and heteroaryl boronic acids to yield the corresponding 7-arylated products in good yields. nih.gov

The scope of the reaction is broad, encompassing both electron-rich and electron-poor coupling partners. mdpi.comresearchgate.net This versatility makes this compound a valuable building block for the construction of diverse molecular libraries for drug discovery and other applications. bham.ac.uk

The efficiency of the Suzuki-Miyaura cross-coupling reaction can be significantly influenced by the electronic and steric properties of the coupling partners. In the case of this compound, studies have shown that the reaction is generally not significantly affected by the electronic or steric hindrance of the substituents on the aryl boronic acid partner. nih.gov This suggests a high degree of reactivity and tolerance for a wide range of functional groups.

However, some exceptions have been noted. For example, boronic acids bearing alkyl groups have been observed to give moderate yields in some cases. nih.gov Conversely, aryl boronic acids with electron-withdrawing groups have been reported to be more susceptible to protodeboronation, a common side reaction that can lower the yield of the desired cross-coupling product. mdpi.com Electron-donating groups on the aryl halide can also slow down the rate-limiting oxidative addition step of the catalytic cycle. researchgate.net

The nature of the substituent at the 4-position of the indazole ring can also play a role. For example, indazoles with an amido substituent at the C4 position have been shown to react efficiently with various boronic acids, with the yields not being influenced by the electronic or steric hindrance of the substituents on the boronic acids. nih.gov

The choice of palladium catalyst and ligand system is crucial for achieving high efficiency and selectivity in the Suzuki-Miyaura cross-coupling reaction. rsc.orgyonedalabs.com A variety of palladium sources and ligands have been investigated for the coupling of this compound and its derivatives. rsc.orgnih.gov

Commonly used palladium precursors include Pd(PPh₃)₄ and PdCl₂(dppf)·CH₂Cl₂. rsc.orgmdpi.com The selection of the ligand is also critical, as it can influence the stability and reactivity of the palladium catalyst. libretexts.org For instance, electron-donating phosphine (B1218219) ligands are often employed to enhance the catalytic activity of palladium. researchgate.netlibretexts.org

In some cases, specific ligand systems have been found to be particularly effective. For example, protocols employing SPhos and XPhos have been shown to provide high yields in the coupling of unprotected 3-chloroindazole. nih.gov The optimization of the catalyst and ligand system is often an empirical process, and the ideal conditions can vary depending on the specific substrates being used.

| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | N-XantPhos | - | Water/Acetonitrile | 0 | frontiersin.org |

| 2 | Na₂PdCl₄ | sSPhos | - | Water/Acetonitrile | Good | frontiersin.org |

| 3 | Pd(dppf)Cl₂ | - | K₂CO₃ | Dimethoxyethane | High | nih.gov |

The choice of base and solvent system is another critical factor that can significantly impact the efficiency of the Suzuki-Miyaura cross-coupling reaction. rsc.orgyonedalabs.com The base plays a crucial role in the transmetalation step of the catalytic cycle, facilitating the transfer of the organic group from the boron atom to the palladium center. libretexts.org

A variety of bases have been employed in the Suzuki-Miyaura coupling of indazole derivatives, including carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., KOH). rsc.orgnih.govmdpi.comarkat-usa.org The choice of base can influence the reaction rate and yield, and the optimal base may vary depending on the specific substrates and reaction conditions. For example, in the coupling of 7-bromo-4-sulfonamido-1H-indazoles, K₂CO₃ and Cs₂CO₃ were initially investigated, but failed to give the desired product under certain conditions. rsc.org

The solvent system also plays a critical role, influencing the solubility of the reactants and the stability of the catalytic species. yonedalabs.comarkat-usa.org A range of solvents have been used, including dioxane, toluene, DMF, and aqueous solvent mixtures. rsc.orgyonedalabs.comarkat-usa.org In some cases, the use of aqueous solvents has been shown to be more efficient than anhydrous conditions, particularly for heterocyclic substrates. acs.org

| Base | Solvent | Yield | Reference |

|---|---|---|---|

| K₃PO₄ | 1,4-Dioxane (B91453) | Good | mdpi.com |

| KOH | Water | Good to Excellent | arkat-usa.org |

| K₂CO₃ | Toluene | Decreased Conversion | arkat-usa.org |

| K₂CO₃ | Dioxane | Decreased Conversion | arkat-usa.org |

The Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle that involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of the organohalide to a Pd(0) complex, forming a Pd(II) intermediate. rsc.orglibretexts.org

Transmetalation: The organic group from the organoboron reagent is then transferred to the Pd(II) complex in the transmetalation step. This step is facilitated by the base, which activates the organoboron compound. libretexts.org

Reductive Elimination: Finally, the two organic groups on the palladium center couple and are eliminated from the complex in the reductive elimination step, regenerating the Pd(0) catalyst and forming the desired cross-coupling product. libretexts.org

Protodeboronation is a significant side reaction in Suzuki-Miyaura couplings, where the boronic acid is converted to the corresponding arene, leading to reduced yields of the desired product. wikipedia.org This process is often promoted by the basic reaction conditions and can be particularly problematic for electron-deficient or heteroaromatic boronic acids. mdpi.comnih.gov Strategies to mitigate protodeboronation include the use of boronic esters, which can exhibit greater stability than the corresponding boronic acids, and the slow-release of the boronic acid from a more stable precursor. wikipedia.orged.ac.uk

Catalyst inhibition is another challenge that can arise in the Suzuki-Miyaura coupling of certain substrates. nih.gov Nitrogen-containing heterocycles, such as indazole, can coordinate to the palladium catalyst, leading to the formation of inactive or less active catalytic species. nih.gov This can result in lower reaction rates and incomplete conversion. The choice of ligand can play a crucial role in preventing catalyst inhibition by stabilizing the active catalytic species and preventing coordination of the substrate or product to the palladium center. nih.govucla.edu

Other Cross-Coupling Transformations (e.g., Heck, Sonogashira, Stille)

While the Suzuki-Miyaura coupling is a prominent reaction for boronic acids, the bromine atom on the indazole ring allows for participation in other palladium-catalyzed cross-coupling reactions, such as the Heck, Sonogashira, and Stille reactions. These transformations offer powerful methods for the formation of carbon-carbon bonds, enabling the introduction of diverse functionalities onto the indazole scaffold.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.org While specific studies on the Heck reaction of this compound are not extensively documented, research on related 3-bromoindazoles demonstrates the feasibility of this transformation. For instance, a mechanochemically-activated Heck coupling has been developed for the synthesis of 3-vinylindazoles from 3-bromoindazoles. nih.gov This method utilizes a palladium acetate (B1210297) catalyst and a phosphine ligand under ball-milling conditions. A key challenge in the Heck reaction with bromoarenes is the competing dehalogenation side reaction. beilstein-journals.org The use of additives like tetrabutylammonium (B224687) bromide (TBAB) can help to suppress this unwanted pathway. nih.gov Given the reactivity of other bromoindazoles, it is anticipated that this compound would undergo Heck coupling with various alkenes, although optimization of reaction conditions would be necessary to favor the desired coupling product over dehalogenation or reactions involving the boronic acid group.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper co-catalysts. wikipedia.org This reaction is a cornerstone for the synthesis of arylalkynes. The reactivity of bromoindazoles in Sonogashira couplings is established. For example, the coupling of bromotryptophan derivatives, which contain an indole (B1671886) core structurally related to indazole, has been successfully demonstrated. researchgate.net Generally, the reaction is carried out under mild, basic conditions, often using an amine base that can also serve as the solvent. wikipedia.org The choice of palladium catalyst and ligands is crucial for achieving high yields and can be tailored to the specific substrates. organic-chemistry.org It is highly probable that this compound can be effectively coupled with a variety of terminal alkynes to generate 4-alkynyl-1H-indazole-6-boronic acid derivatives.

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an organic halide in the presence of a palladium catalyst. wikipedia.org A significant advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents. youtube.com While the toxicity of tin compounds is a drawback, the reaction's versatility makes it a valuable synthetic tool. organic-chemistry.org The Stille reaction is known to be effective for a wide range of aryl halides. nih.gov It is expected that this compound would serve as a suitable coupling partner in Stille reactions with various organostannanes, providing access to a diverse array of substituted indazoles.

Reactions Involving the Boronic Acid Moiety

The boronic acid group is a versatile functional handle that can undergo a variety of transformations, allowing for further functionalization of the indazole core.

Hydroxydeboronation Reactions for Functional Group Interconversion

Hydroxydeboronation, the conversion of a boronic acid to a hydroxyl group, is a valuable transformation for the synthesis of phenols. This reaction is typically achieved through oxidation of the carbon-boron bond. A common and effective reagent for this purpose is hydrogen peroxide (H₂O₂), often in the presence of a base. nih.gov

The mechanism of oxidative deboronation with hydrogen peroxide is thought to proceed through the formation of a boronate intermediate, which then undergoes rearrangement and subsequent hydrolysis to yield the corresponding phenol (B47542) and boric acid. nih.gov Research on the oxidative deboronation of bortezomib, a peptide boronic acid, has shown that this process can be mediated by reactive oxygen species. acs.org Computational studies on the deboronation of BoroGlycine with H₂O₂ support a multi-step oxidative mechanism. nih.gov

For this compound, treatment with an oxidizing agent like hydrogen peroxide would be expected to yield 4-Bromo-1H-indazol-6-ol. This provides a direct route to introduce a hydroxyl group at the 6-position of the indazole ring, which can then be used for further synthetic modifications.

Dynamic Covalent Interactions with Diols and Related Substrates

Boronic acids are well-known for their ability to form reversible covalent bonds with diols, creating cyclic boronate esters. This dynamic nature is the basis for their use in molecular recognition, sensing, and self-healing materials. The stability of the boronate ester complex is influenced by several factors, including the pH of the solution, the structure of the diol, and the electronic properties of the boronic acid.

The binding affinity of boronic acids with various diols can be quantified by determining the association constants (Kₐ). Studies on phenylboronic acid and its derivatives have provided valuable insights into these interactions. For example, the binding constants of several boronic acids with different sugars have been determined using fluorescence spectroscopy. nih.gov

Below is a table summarizing the association constants for phenylboronic acid with various diols, which can serve as a reference for the expected behavior of this compound. The electron-withdrawing nature of the bromo-indazole core may influence the pKa of the boronic acid and thus its binding affinity.

| Diol | Phenylboronic Acid (PBA) Association Constant (Kₐ, M⁻¹) at pH 7.4 |

| Sorbitol | 1300 |

| Fructose | 2300 |

| Glucose | 100 |

| Catechol | 6300 |

Data adapted from studies on phenylboronic acid and may not be representative of this compound. The binding constants are highly dependent on the specific boronic acid and experimental conditions. nih.govacs.org

The interaction with diols like glucose is of particular interest for the development of glucose sensors. nih.gov The formation of the boronate ester can lead to changes in fluorescence or other spectroscopic properties, which can be used for detection. nih.gov

Reactions at the Bromine Position

The bromine atom at the 4-position of the indazole ring serves as a handle for a variety of chemical transformations, including nucleophilic substitution and the formation of organometallic reagents.

Nucleophilic Substitution Reactions

Aryl halides, including bromoindazoles, can undergo nucleophilic aromatic substitution (SₙAr), where the bromine atom is displaced by a nucleophile. cymitquimica.com These reactions are typically facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org The indazole ring itself is electron-deficient, which can promote nucleophilic substitution.

A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiols, leading to the formation of a diverse range of substituted indazoles. youtube.com For instance, the reaction of a bromoindazole with an amine would yield the corresponding amino-indazole. The reaction conditions, such as temperature and the choice of solvent and base, are critical for the success of these substitutions. While direct experimental data for this compound is limited, the general reactivity of bromoindazoles suggests that it would be a viable substrate for nucleophilic aromatic substitution reactions. nih.gov

Metalation and Grignard Type Reactions

The bromine atom can be converted into an organometallic species through metal-halogen exchange, most commonly leading to the formation of an organolithium or a Grignard reagent. nih.gov These organometallic intermediates are powerful nucleophiles and can react with a wide range of electrophiles to form new carbon-carbon bonds.

Grignard Reaction: The formation of a Grignard reagent involves the reaction of the bromoindazole with magnesium metal. google.com The resulting indazolylmagnesium bromide can then be used in subsequent reactions. For example, it can react with aldehydes or ketones to form secondary or tertiary alcohols, respectively, or with carbon dioxide to yield a carboxylic acid. masterorganicchemistry.com It is important to note that the acidic N-H proton of the indazole ring would likely react with the Grignard reagent, requiring the use of excess Grignard reagent or a protecting group on the nitrogen.

Lithiation: Alternatively, treatment of the bromoindazole with a strong organolithium base, such as n-butyllithium, can lead to lithium-halogen exchange, forming a lithiated indazole species. This organolithium intermediate is also a potent nucleophile and can be used in similar applications as the Grignard reagent.

These metalation reactions provide a powerful avenue for the functionalization of the 4-position of the indazole ring, complementing the reactivity of the boronic acid at the 6-position.

Functionalization of Indazole Nitrogen Atoms (N1, N2)

The functionalization of the nitrogen atoms within the indazole core is a critical step in the synthesis of diverse molecular architectures for pharmaceutical and materials science applications. The indazole ring exhibits annular tautomerism, meaning the proton on the nitrogen can reside on either the N1 (benzenoid) or N2 (quinonoid) position. nih.gov The 1H-indazole tautomer is generally the more thermodynamically stable form. nih.gov Consequently, direct functionalization, such as alkylation or arylation, often yields a mixture of N1- and N2-substituted regioisomers, posing a significant synthetic challenge. nih.govbeilstein-journals.org Achieving regioselectivity is paramount for creating specific, active compounds like the N1-substituted anti-hemolytic drug danicopan (B606937) or the N2-substituted tyrosine kinase inhibitor pazopanib. nih.govbeilstein-journals.org

Research into selective N-functionalization of substituted indazoles provides a framework for predicting the reactivity of this compound. Studies on analogous compounds, such as methyl 5-bromo-1H-indazole-3-carboxylate, have demonstrated that reaction conditions can be finely tuned to favor one isomer over the other. nih.govbeilstein-journals.org

Alkylation Reactions: The choice of base and solvent system is a key determinant in directing the outcome of N-alkylation. For instance, treating methyl 5-bromo-1H-indazole-3-carboxylate with isopropyl iodide in the presence of sodium hydride (NaH) in dimethylformamide (DMF) resulted in a nearly equimolar mixture of N1 and N2 products (38% and 46% yields, respectively). nih.govbeilstein-journals.org However, strategic selection of reagents can impart high selectivity.

Investigations have shown that using sodium hydride in tetrahydrofuran (B95107) (THF) can be a promising system for achieving N1-selective alkylation. beilstein-journals.org Conversely, conditions promoting a chelation mechanism, for example using cesium carbonate, can also drive the formation of N1-substituted products. beilstein-journals.org The steric and electronic properties of substituents on the indazole ring also exert significant influence on the N1/N2 ratio. beilstein-journals.org For example, studies on various substituted indazoles revealed that electron-withdrawing groups at the C7 position can confer excellent N2 regioselectivity. beilstein-journals.org

The following table details the regioselective alkylation of a model bromo-indazole substrate, methyl 5-bromo-1H-indazole-3-carboxylate, highlighting how different conditions can selectively generate N1- and N2-substituted products in high yields. beilstein-journals.org

| Product | Alkylating Agent | Base/Solvent | Yield | Reference |

|---|---|---|---|---|

| N1-Substituted | Methyl Iodide | Cs₂CO₃ / DMF | 92% | beilstein-journals.org |

| N2-Substituted | Methyl Iodide | DBU / Acetonitrile | 99% | beilstein-journals.org |

| N1-Substituted | Ethyl Iodide | Cs₂CO₃ / DMF | 91% | beilstein-journals.org |

| N2-Substituted | Ethyl Iodide | DBU / Acetonitrile | 99% | beilstein-journals.org |

| N1-Substituted | Propyl Iodide | Cs₂CO₃ / DMF | 93% | beilstein-journals.org |

| N2-Substituted | Propyl Iodide | DBU / Acetonitrile | 99% | beilstein-journals.org |

Arylation Reactions: N-arylation of the indazole scaffold is commonly achieved through transition-metal-catalyzed cross-coupling reactions. Copper-catalyzed methods, often extensions of the Buchwald-Hartwig amination, are effective. For example, coupling 1H-indazole with an aryl iodide using a copper(I) iodide (CuI) catalyst and a diamine ligand in a solvent like 1,4-dioxane can produce the N1-arylated product in very high yield. researchgate.net Palladium catalysts are also widely used for both N-arylation and C-H arylation of indazoles. researchgate.netresearchgate.net The development of one-pot procedures allows for sequential C-C bond formation (e.g., Suzuki coupling) followed by N-arylation, providing efficient pathways to complex diarylindazoles. researchgate.net

Microwave-Assisted Organic Synthesis for Reaction Acceleration

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology in synthetic chemistry, renowned for its ability to dramatically reduce reaction times, increase product yields, and enhance reaction purity compared to conventional heating methods. nih.govheteroletters.org The technique utilizes microwave irradiation to generate heat volumetrically and efficiently within the reaction mixture, leading to rapid temperature elevation and significant rate acceleration, often by orders of magnitude. heteroletters.orgdurham.ac.uk

For a molecule like this compound, MAOS is particularly relevant for accelerating palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is fundamental for creating C-C bonds between the indazole core and various aryl or heteroaryl partners, but it can require long reaction times under conventional heating. researchgate.net

Studies on the Suzuki-Miyaura coupling of free (NH) 3-bromoindazoles with various boronic acids have demonstrated the profound impact of microwave irradiation. researchgate.netresearchgate.net In one comparative study, the coupling of 4-bromoanisole (B123540) and phenylboronic acid required 8 hours under thermal conditions, whereas the same reaction achieved completion in just 10 minutes using microwave heating at 120°C, representing a 48-fold rate increase. durham.ac.uk

The choice of catalyst, base, and solvent remains crucial for success under microwave conditions. Optimized protocols often involve using a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), and a solvent system like a mixture of 1,4-dioxane, ethanol, and water. researchgate.netresearchgate.netnih.gov These conditions have been successfully applied to a wide array of bromoindazoles and boronic acids, tolerating various functional groups. researchgate.netnih.gov

The following table compares the reaction times and yields for the Suzuki-Miyaura coupling of N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide with (4-methoxyphenyl)boronic acid under both conventional and microwave heating, illustrating the efficiency of MAOS. nih.gov

| Heating Method | Catalyst | Base | Solvent | Temp. | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Conventional (Oil Bath) | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 100 °C | 12 h | 75% | nih.gov |

| Microwave | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 120 °C | 2 h | 89% | nih.gov |

The application of MAOS is not limited to Suzuki reactions but extends to the synthesis of the heterocyclic core itself. Microwave irradiation has been used for the clean and rapid synthesis of indazoles via the condensation of phenylhydrazine (B124118) derivatives with salicylaldehydes, reducing reaction times from hours to minutes and minimizing side product formation. heteroletters.org

Advanced Spectroscopic and Computational Characterization of 4 Bromo 1h Indazole 6 Boronic Acid

Vibrational Spectroscopy (FT-IR, Raman)

FT-IR Spectroscopy: The FT-IR spectrum of 4-Bromo-1H-indazole-6-boronic acid is expected to show characteristic absorption bands. These include O-H stretching vibrations from the boronic acid group, typically appearing as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibration of the indazole ring is also expected in this region. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹. The B-O stretching vibrations are expected around 1350 cm⁻¹, and the C-Br stretching vibration will appear at lower frequencies, typically in the range of 500-650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements FT-IR and is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. The aromatic ring vibrations are expected to give strong signals in the Raman spectrum.

Expected Vibrational Frequencies for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H stretch (boronic acid) | 3200 - 3600 (broad) | FT-IR |

| N-H stretch (indazole) | 3100 - 3400 | FT-IR |

| Aromatic C-H stretch | 3000 - 3100 | FT-IR, Raman |

| Aromatic C=C stretch | 1400 - 1600 | FT-IR, Raman |

| B-O stretch | ~1350 | FT-IR |

| C-Br stretch | 500 - 650 | FT-IR, Raman |

This table is based on characteristic vibrational frequencies for the functional groups present in the molecule. researchgate.netresearchgate.netspectrabase.com

High-Resolution Mass Spectrometry (HRMS) and LC-MS

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₆BBrN₂O₂), the expected exact mass can be calculated.

Expected HRMS Data:

| Ion | Calculated m/z |

| [M+H]⁺ | 240.9775 |

| [M-H]⁻ | 238.9619 |

| [M+Na]⁺ | 262.9594 |

Calculated for the most abundant isotopes: ¹H, ¹¹B, ¹²C, ¹⁴N, ¹⁶O, ⁷⁹Br.

Liquid chromatography-mass spectrometry (LC-MS) can be used to analyze the purity of the compound and to study its behavior in solution. The retention time in a reversed-phase LC system would depend on the specific conditions, but the compound is expected to have moderate retention due to its aromatic and polar nature.

Crystallographic Studies of Related Indazole Boronic Acid Derivatives

Computational Chemistry Studies

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for predicting and understanding the structural and electronic properties of molecules. DFT calculations can be employed to optimize the geometry of this compound and to calculate various spectroscopic parameters.

A study on the DFT calculations of six indazole derivatives, including 4-bromo-1H-indazole, provides a basis for understanding the electronic properties of the core structure. researchgate.netdergipark.org.tr These calculations can predict the molecular orbital energies (HOMO and LUMO), which are important for understanding the reactivity of the molecule. Furthermore, DFT calculations can be used to predict NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data to confirm the structure and assignments. The calculated electrostatic potential surface can also provide insights into the reactive sites of the molecule.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and optimized molecular geometry of molecules like this compound. By applying principles of quantum mechanics, DFT calculations can predict key structural and electronic parameters.

For indazole derivatives, DFT calculations are instrumental in determining the most stable tautomeric form (1H or 2H) and the preferred conformation. researchgate.net Theoretical calculations for indazole itself, using methods like MP2/6-31G**, have shown that the 1H-tautomer is more stable than the 2H-tautomer. researchgate.net For substituted indazoles and related boronic acids, hybrid functionals such as B3LYP with basis sets like 6-311++G(d,p) are commonly employed to achieve a reliable balance between accuracy and computational cost. researchgate.netnih.govresearchgate.net These calculations provide optimized bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional model of the molecule.

Furthermore, DFT is used to calculate electronic properties that govern the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined, and the HOMO-LUMO gap provides insight into the chemical stability and reactivity of the compound. researchgate.net Natural Bond Orbital (NBO) analysis, a feature of DFT studies, can compute the partial charges on each atom, revealing the electrophilic and nucleophilic sites within the molecule. nih.govbeilstein-journals.org This information is critical for understanding the compound's interaction with other reagents.

Table 1: Representative DFT Methods for Analyzing Indazole and Boronic Acid Derivatives

| Computational Method | Basis Set | Properties Calculated | Application Reference |

| B3LYP | 6-311++G(d,p) | NMR Chemical Shifts, Molecular Stability | Analysis of Indazole Derivatives nih.govcsic.es |

| B3LYP | 6-311++G(d,p) | N1/N2 Partial Charges, Fukui Indices | Regioselectivity in Indazole Alkylation beilstein-journals.org |

| B3LYP | 6-311++G(d,p) | Optimized Geometry, Vibrational Frequencies | Conformational Study of Phenylboronic Acids researchgate.net |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful insights into the mechanisms of chemical reactions, including the identification of transition states and the determination of reaction energy profiles. For a molecule like this compound, which can participate in reactions like Suzuki-Miyaura coupling, understanding the reaction pathway is crucial for optimizing conditions and yields. nih.govsigmaaldrich.com

DFT calculations have been successfully used to evaluate the mechanisms of regioselective N-alkylation on a related compound, methyl 5-bromo-1H-indazole-3-carboxylate. beilstein-journals.org These studies suggest that the reaction pathway is highly dependent on the reagents used. For example, DFT calculations indicated that a chelation mechanism involving a cesium catalyst favors the formation of N¹-substituted products. nih.govbeilstein-journals.org The calculations can map the entire reaction coordinate, identifying the energy barriers (activation energies) associated with the transition states for different potential pathways.

Similarly, the mechanism of the addition of formaldehyde (B43269) to various nitro-indazoles has been studied in detail using DFT. nih.govnih.gov These computational investigations can clarify whether the reaction proceeds through a neutral molecule or a protonated cation, and can model the role of solvent molecules in the reaction. csic.es By applying these methods to this compound, researchers can elucidate the mechanisms of its key reactions, such as the palladium-catalyzed cross-coupling at the boronic acid site or substitutions on the indazole ring.

Prediction of Regioselectivity and Reactivity Profiles

One of the significant advantages of computational analysis is its ability to predict the regioselectivity of chemical reactions. For the indazole core in this compound, reactions such as alkylation or acylation can potentially occur at two different nitrogen atoms (N1 and N2). Predicting the preferred site of reaction is essential for synthetic planning.

Computational studies on substituted indazoles have shown that regioselectivity can be accurately predicted by analyzing the molecule's electronic properties. beilstein-journals.org Methods like Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges and Fukui indices for the N1 and N2 atoms. nih.govbeilstein-journals.org The nitrogen atom with the more negative partial charge is typically the more nucleophilic and thus the more likely site for electrophilic attack. Fukui indices further refine this prediction by indicating the change in electron density at a specific site upon the addition or removal of an electron.

A computational study was also performed to estimate the reactivity of the 4-sulfonamido NH-indazole ring to predict the outcome of C7 bromination. nih.gov This demonstrates how these theoretical tools can guide synthetic strategies by building a detailed reactivity profile of the molecule, highlighting the most reactive sites for various types of chemical transformations.

Table 2: Calculated Properties for Predicting Regioselectivity in a Substituted Indazole

| Property | N1 Atom | N2 Atom | Predicted Outcome | Reference |

| Partial Charge | More Negative | Less Negative | Favored site for electrophilic attack | nih.govbeilstein-journals.org |

| Fukui Index | Higher Value | Lower Value | Indicates higher reactivity towards electrophiles | nih.govbeilstein-journals.org |

Note: This table is illustrative, based on findings for methyl 5-bromo-1H-indazole-3-carboxylate, to demonstrate the predictive methodology.

Conformational Analysis and Intramolecular Interactions

The three-dimensional shape (conformation) of this compound and the non-covalent interactions within the molecule are critical to its properties and behavior. Computational methods are used to perform conformational analysis to identify the most stable spatial arrangements of the atoms.

For this compound, a key area of conformational freedom is the rotation around the C-B (carbon-boron) single bond connecting the boronic acid group to the indazole ring. DFT calculations can map the potential energy surface as a function of the corresponding dihedral angle to identify the lowest energy (most stable) conformers. researchgate.net

Furthermore, these analyses can identify and quantify important intramolecular interactions. These can include hydrogen bonds, such as between the boronic acid's -OH groups and a nitrogen atom of the pyrazole (B372694) ring, or other non-covalent interactions (NCIs). beilstein-journals.org In studies of related indazole alkylations, NCIs were found to be a driving force in directing the formation of the N²-product. nih.govbeilstein-journals.org Understanding these subtle intramolecular forces is essential for a complete picture of the molecule's structure and its influence on the compound's reactivity and interaction with biological targets.

Synthetic Utility and Building Block Chemistry of 4 Bromo 1h Indazole 6 Boronic Acid

Construction of Architecturally Complex Indazole-Containing Scaffolds

The dual reactivity of 4-bromo-1H-indazole-6-boronic acid facilitates its use in constructing complex, polycyclic, and highly substituted indazole-containing frameworks. The bromine atom and the boronic acid group can undergo various coupling reactions, such as Suzuki-Miyaura coupling, to introduce different substituents at specific positions of the indazole ring. nih.govarkat-usa.org This allows for the systematic construction of diverse molecular scaffolds.

Recent advancements in synthetic methodologies have further expanded the utility of indazole derivatives in creating complex structures. nih.gov These methods often involve metal-catalyzed cross-coupling reactions, which are compatible with the functional groups present in this compound. The ability to selectively functionalize the C4 and C6 positions of the indazole ring is crucial for developing novel compounds with potential therapeutic applications. nih.gov

The strategic placement of the bromo and boronic acid groups on the indazole core allows for the creation of diverse libraries of compounds. For instance, the Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl groups at the C6 position, while the bromine at the C4 position can be used for subsequent functionalization. nih.gov This stepwise approach enables the synthesis of a wide range of indazole derivatives with varying substitution patterns, which is essential for structure-activity relationship (SAR) studies.

The following table provides examples of complex indazole-containing scaffolds synthesized using derivatives of this compound:

| Starting Material | Reagents and Conditions | Product | Application |

| This compound pinacol (B44631) ester | Aryl halide, Pd catalyst, base | 4-Bromo-6-aryl-1H-indazole | Intermediate for further functionalization |

| 4-Bromo-6-chloro-1H-indazole | Arylboronic acid, Pd catalyst, base | 4-Aryl-6-chloro-1H-indazole | Precursor for biologically active molecules |

| 6-Bromo-1H-indazol-4-amine | Alkyl halide, base | 6-Bromo-1-alkyl-1H-indazol-4-amine | Building block for kinase inhibitors |

Development of Multiply Functionalized Indazole Derivatives for Diversification Libraries

The orthogonal reactivity of the bromine and boronic acid functionalities in this compound is a key feature that allows for the development of multiply functionalized indazole derivatives. This dual-handle approach enables the generation of diverse chemical libraries for high-throughput screening and drug discovery programs. nih.govnih.gov

The bromine atom at the C4 position can be transformed into a variety of other functional groups through reactions such as nucleophilic aromatic substitution, Buchwald-Hartwig amination, or Sonogashira coupling. Simultaneously, the boronic acid at the C6 position can participate in Suzuki-Miyaura coupling reactions to introduce a wide range of aryl or heteroaryl substituents. nih.govarkat-usa.org This combinatorial approach allows for the rapid generation of a large number of structurally diverse indazole derivatives.

The ability to create such diversification libraries is of great importance in medicinal chemistry, as it allows for the exploration of a broad chemical space to identify molecules with desired biological activities. nih.gov The indazole scaffold itself is a privileged structure in drug discovery, and the ability to append multiple functional groups at specific positions enhances the potential for discovering novel therapeutic agents. nih.gov

The following table illustrates the development of multiply functionalized indazole derivatives:

| Indazole Core | Reaction at C4 (Bromine) | Reaction at C6 (Boronic Acid) | Resulting Scaffold |

| This compound | Buchwald-Hartwig amination | Suzuki-Miyaura coupling | 4-Amino-6-aryl-1H-indazole |

| This compound | Sonogashira coupling | Suzuki-Miyaura coupling | 4-Alkynyl-6-aryl-1H-indazole |

| This compound | Nucleophilic substitution | Suzuki-Miyaura coupling | 4-Alkoxy-6-aryl-1H-indazole |

Orthogonal Functionalization Strategies Utilizing Both Bromine and Boronic Acid Sites

The distinct reactivity of the C-Br and C-B bonds in this compound allows for orthogonal functionalization, a powerful strategy in modern organic synthesis. arkat-usa.org This means that one functional group can be selectively reacted while the other remains intact, enabling a stepwise and controlled construction of complex molecules.

Typically, the boronic acid group is more reactive in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions compared to the bromine atom. arkat-usa.org This allows for the initial introduction of a substituent at the C6 position. The remaining bromine atom at the C4 position can then be used for a second, different coupling reaction, such as a Heck, Sonogashira, or another Suzuki-Miyaura coupling. This sequential approach provides precise control over the final structure of the molecule.

An example of an orthogonal functionalization strategy is shown below:

Step 1: Suzuki-Miyaura Coupling at the Boronic Acid Site

this compound is reacted with an aryl halide in the presence of a palladium catalyst and a base to yield a 4-bromo-6-aryl-1H-indazole.

Step 2: Functionalization of the Bromine Site

The resulting 4-bromo-6-aryl-1H-indazole can then undergo a second cross-coupling reaction, for example, a Buchwald-Hartwig amination, to introduce an amine group at the C4 position, yielding a 4-amino-6-aryl-1H-indazole.

Applications in Materials Chemistry and Advanced Functional Materials

The unique electronic and structural properties of indazole derivatives make them attractive candidates for applications in materials chemistry. The ability to introduce various functional groups onto the indazole scaffold through the versatile chemistry of this compound allows for the tuning of properties such as luminescence, conductivity, and self-assembly behavior.

Indazole-containing compounds have been investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as components of functional polymers. nih.gov The rigid, planar structure of the indazole ring can facilitate π-π stacking interactions, which are important for charge transport in organic electronic materials.

The bromine and boronic acid handles on this compound can be used to incorporate the indazole unit into larger conjugated systems. For example, repeated Suzuki-Miyaura coupling reactions can be used to synthesize indazole-containing polymers with extended π-conjugation, which may exhibit interesting photophysical and electronic properties.

Role in the Synthesis of Chemical Probes and Tools for Molecular Recognition

Boronic acids are well-known for their ability to reversibly bind to diols, a common structural motif in carbohydrates and glycoproteins. nih.gov This property makes boronic acid-containing molecules, such as this compound, valuable tools for the development of chemical probes and sensors for biological systems.

The indazole moiety can serve as a signaling unit, for example, by exhibiting changes in fluorescence upon binding of the boronic acid to a target analyte. The bromine atom can be used to further modify the probe, for instance, by attaching it to a solid support or introducing other functional groups to modulate its properties.

These chemical probes can be used to study a variety of biological processes, such as tracking the localization of specific carbohydrates in cells or detecting changes in glycoprotein (B1211001) levels associated with disease. The versatility of this compound as a building block allows for the rational design of probes with tailored properties for specific applications in chemical biology and diagnostics.

Q & A

Q. What are the recommended synthetic routes for preparing 4-Bromo-1H-indazole-6-boronic acid?

The compound can be synthesized via Suzuki-Miyaura cross-coupling , leveraging the reactivity of boronic acids with halogenated aromatic partners. A typical protocol involves:

- Reacting 6-bromo-1H-indazole with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous DMSO at 80–100°C.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Boronic acids are prone to protodeboronation, so inert conditions (N₂/Ar atmosphere) are critical .

Q. How should researchers characterize the purity and structure of this compound?

Use a combination of:

Q. What are optimal storage conditions to maintain stability?

Store under 2–8°C in airtight, light-protected containers with desiccant. Boronic acids are hygroscopic and may degrade via hydrolysis; pre-drying solvents (e.g., THF, DMF) is advised for reactions .

Q. How can solubility challenges be addressed in experimental workflows?

Common solvents include DMSO, DMF, or methanol . For aqueous systems, use buffered solutions (pH 7–9) to stabilize the boronic acid group. Pre-sonication or gentle heating (40–50°C) enhances dissolution .

Q. What analytical methods ensure reaction completion and purity?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm).

- TLC : Ethyl acetate/hexane (3:7) as mobile phase.

- Elemental analysis : Confirm C, H, N, and Br content .

Advanced Research Questions

Q. How can this compound be utilized in dynamic covalent chemistry systems?

The boronic acid group enables reversible diol complexation , making it suitable for:

Q. What crystallographic challenges arise during structure determination?

Common issues include:

Q. How should contradictory analytical data (e.g., NMR vs. MS) be resolved?

Follow a systematic approach:

Q. What strategies optimize multi-step syntheses involving this compound?

Apply Design of Experiments (DoE) to:

Q. How can reproducibility issues in cross-coupling reactions be mitigated?

Key factors include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.